molecular formula C87H129N19O27 B12783684 Somatotropin (32-46) CAS No. 89187-22-4

Somatotropin (32-46)

Cat. No.: B12783684
CAS No.: 89187-22-4
M. Wt: 1873.1 g/mol
InChI Key: UQTJJWAHLAQZCX-SQGYSNLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Somatotropin (32-46) is a defined peptide fragment of the full-length Somatotropin hormone, also known as growth hormone (GH). The full-length hormone is a polypeptide produced by the anterior pituitary gland that plays a fundamental role in stimulating body growth, cell reproduction, and regeneration . It exerts its effects both directly and by stimulating the production of Insulin-like Growth Factor 1 (IGF-1) in the liver . Research into Somatotropin fragments, such as (32-46), is valuable for elucidating the structure-function relationships of the hormone. Studies on these segments can help pinpoint specific regions responsible for receptor binding and activation, and contribute to a deeper understanding of metabolic processes. The full-length hormone is known for its anabolic properties, promoting protein synthesis, increasing muscle mass, and reducing fat mass . It also plays a critical role in bone metabolism by stimulating bone cell proliferation and increasing bone mineral density . Furthermore, Somatotropin enhances the transport of amino acids into muscle tissue and increases the breakdown and mobilization of fats . This product, Somatotropin (32-46), is provided for laboratory research purposes only. It is strictly for use in in vitro experiments and is not intended for human or veterinary clinical applications, nor for use in food, cosmetics, or household products. All information provided is for educational purposes within a scientific context. Handling should only be performed by qualified and licensed professionals.

Properties

CAS No.

89187-22-4

Molecular Formula

C87H129N19O27

Molecular Weight

1873.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C87H129N19O27/c1-6-47(4)72(105-83(128)64(44-51-22-26-53(109)27-23-51)100-73(118)48(5)93-75(120)58(31-36-70(114)115)94-74(119)54(90)28-35-69(112)113)86(131)106-40-14-19-66(106)85(130)98-56(18-11-13-39-89)76(121)97-59(32-37-71(116)117)79(124)96-57(29-33-67(91)110)78(123)95-55(17-10-12-38-88)77(122)102-63(43-50-20-24-52(108)25-21-50)82(127)104-65(45-107)84(129)103-62(42-49-15-8-7-9-16-49)81(126)101-61(41-46(2)3)80(125)99-60(87(132)133)30-34-68(92)111/h7-9,15-16,20-27,46-48,54-66,72,107-109H,6,10-14,17-19,28-45,88-90H2,1-5H3,(H2,91,110)(H2,92,111)(H,93,120)(H,94,119)(H,95,123)(H,96,124)(H,97,121)(H,98,130)(H,99,125)(H,100,118)(H,101,126)(H,102,122)(H,103,129)(H,104,127)(H,105,128)(H,112,113)(H,114,115)(H,116,117)(H,132,133)/t47-,48-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1

InChI Key

UQTJJWAHLAQZCX-SQGYSNLUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Biosynthesis and Expression of Somatotropin Variants Involving the 32 46 Region

Genetic Basis of 20 kDa Somatotropin Formation via Alternative Splicing

The primary mechanism for the generation of the 20-kDa somatotropin variant is alternative splicing of the messenger RNA (mRNA) transcribed from the GH1 gene. nih.govimrpress.com The GH1 gene is composed of five exons and four introns. jcrpe.orgkarger.com The standard splicing process joins all five exons to produce the mRNA that codes for the 191-amino acid, 22-kDa somatotropin. jcrpe.orgnih.gov

However, in approximately 5-10% of cases, an alternative splicing event occurs. jcrpe.orgbioscientifica.com This process utilizes a cryptic, or alternative, splice acceptor site located within exon 3. jcrpe.orgkarger.comnih.gov The utilization of this alternative site leads to the exclusion of 45 nucleotides from the final mRNA sequence. nih.govcapes.gov.br These 45 nucleotides correspond precisely to the codons for amino acids 32 through 46 of the full-length protein. jcrpe.orgnih.gov The resulting mRNA, when translated, produces a 177-amino acid protein with a molecular weight of approximately 20-kDa. nkmaxbio.comnkmaxbio.com

The selection of this alternative splice site is influenced by specific sequences within the GH1 gene transcript. nih.gov Studies have identified enhancer elements, such as two purine-rich sequences in exon 3 (ESE1 and ESE2) and one in intron 3 (ISE), that are crucial for maintaining the fidelity of splicing. imrpress.com Mutations in these enhancer regions can disrupt normal splicing and increase the production of aberrant isoforms. imrpress.comkarger.com The interplay between these regulatory elements and the core splicing machinery dictates the ratio of the 22-kDa to the 20-kDa somatotropin isoforms. nih.gov

Recombinant Expression Systems for Somatotropin (32-46) and 20 kDa Variant

The study of the 20-kDa somatotropin variant and the specific functions of the 32-46 amino acid region has been greatly facilitated by the development of recombinant expression systems. These systems allow for the production of significant quantities of the purified protein for research purposes. nih.gov

Escherichia coli (E. coli): A common and effective host for producing non-glycosylated proteins like somatotropin is E. coli. prospecbio.com Several strategies have been employed to express the 20-kDa hGH in this bacterium. One approach involves the secretion of the protein into the periplasmic space, which can facilitate correct protein folding and disulfide bond formation. nih.govoup.com For instance, a secretion system utilizing the Bacillus amyloliquefaciens neutral protease gene has been successfully used. nih.gov In some cases, the recombinant protein is produced intracellularly, forming inclusion bodies which then require solubilization and refolding steps to obtain the biologically active protein. nkmaxbio.commybiosource.com

Mammalian Cell Lines: For applications requiring post-translational modifications that are more similar to those in humans, mammalian cell lines such as Chinese Hamster Ovary (CHO) cells are utilized. units.it CHO cells can be engineered to secrete recombinant hGH into the culture medium, simplifying the purification process compared to extraction from bacterial inclusion bodies. units.it These systems have been used to produce various forms of recombinant hGH, including the 20-kDa variant. units.it

The following table summarizes some of the recombinant expression systems used for producing the 20-kDa somatotropin variant:

Expression SystemHost OrganismKey FeaturesReferences
Secretion SystemEscherichia coliUtilizes a signal peptide (e.g., from Bacillus amyloliquefaciens neutral protease) to direct the protein to the periplasm, aiding in proper folding. nih.govoup.comoup.com
Inclusion BodiesEscherichia coliHigh-level expression leads to the formation of insoluble protein aggregates that require subsequent refolding. nkmaxbio.commybiosource.com
Mammalian Cell CultureChinese Hamster Ovary (CHO) cellsSecretes the recombinant protein into the culture medium, facilitating purification. units.it

Post-Translational Modifications and Their Influence on Somatotropin Variants

While the primary difference between the 22-kDa and 20-kDa somatotropin is the deletion of the 32-46 amino acid region, post-translational modifications (PTMs) can further contribute to the heterogeneity of circulating growth hormone. labmed.org.ukuniprot.org These modifications can influence the stability, bioactivity, and receptor binding properties of the hormone.

Common PTMs observed in somatotropin include:

Deamidation: The conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively. In somatotropin, asparagine residues at positions 149 and 152 are particularly susceptible to deamidation. researchgate.net

Acetylation: The addition of an acetyl group, which has been observed at the N-terminus of pituitary-derived hGH. labmed.org.ukresearchgate.net

Glycosylation: The attachment of carbohydrate chains. While the primary 22-kDa form is not glycosylated, a glycosylated variant of placental growth hormone (GH-V) has been identified. bioscientifica.comnih.gov

Phosphorylation: The addition of a phosphate (B84403) group. Phosphorylation of serine residues 132 and 176 has been reported, as well as potential phosphorylation of tyrosine residues 35 and 42 under certain conditions. proteopedia.org

Receptor Binding and Signaling Mechanisms of Somatotropin 32 46 and Its Variants

Direct Receptor Binding Properties of the Somatotropin (32-46) Fragment

In Vitro Binding Assays

Studies utilizing in vitro binding assays have investigated the direct interaction of the Somatotropin fragment (32-46) with growth hormone receptors. In competitive binding assays using radioiodinated 22,000-M r (22K) and 20,000-M r (20K) human growth hormone (hGH) variants with the human lymphocyte IM-9 cell line, the synthetic human growth hormone-(32-46)-peptide did not compete for binding. nih.gov This indicates that the isolated fragment itself does not possess significant binding affinity for the human growth hormone receptor (GHR) on these cells. nih.gov

Receptor Binding Characteristics of the 20 kDa Somatotropin Isoform

The 20 kDa isoform of Somatotropin, which naturally occurs due to alternative splicing of the growth hormone pre-mRNA, is characterized by the deletion of amino acid residues 32-46. caymanchem.comusbio.netannualreviews.org This deletion has a notable impact on its interaction with the human growth hormone receptor (GHR).

Binding to Human Growth Hormone Receptor (GHR)

The 20 kDa Somatotropin variant binds to the human growth hormone receptor (GHR), although its binding characteristics differ from the more abundant 22 kDa isoform. researchgate.netcaymanchem.com While some studies initially suggested a significantly reduced affinity, others have shown that 20 kDa hGH can still effectively bind to the GHR and elicit a full biological response. bioscientifica.combioscientifica.com For instance, the 20 kDa hGH has been shown to bind with high affinity to receptors on IM-9 human lymphocytes. researchgate.net However, its potency in binding to receptors on rat adipocytes is significantly lower than that of the 22 kDa hGH. researchgate.net

The binding of Somatotropin to its receptor is a sequential process involving two distinct binding sites on the hormone (Site 1 and Site 2) and two GHR molecules, leading to the formation of a 1:2 hGH:GHR complex. researchgate.netbioscientifica.comoup.com This dimerization is essential for signal transduction. researchgate.netiku.edu.tr The 20 kDa isoform is also capable of forming this active 1:2 complex. bioscientifica.comcapes.gov.br

Kinetic Analysis of Association and Dissociation Rates

Kinetic analyses have provided a more detailed understanding of the differences in binding between the 20 kDa and 22 kDa isoforms. Studies using biosensor technology to measure the interaction with the GHR extracellular domain (hGHBP) have revealed that the deletion of residues 32-46 primarily affects the dissociation rate. bioscientifica.com

One study found that the reduced affinity of the 20 kDa variant for the IM-9 lymphocyte GHR is mainly due to a lower association rate constant. nih.govresearchgate.net Conversely, another detailed kinetic analysis using a biosensor showed that the association rate constant (ka) for the initial binding step (STEP1) of 20 kDa hGH was almost the same as that of 22 kDa hGH. bioscientifica.com However, the dissociation rate constant (kd) was higher for the 20 kDa isoform, leading to a lower affinity in this initial binding step. bioscientifica.com

Kinetic Constants for hGH Isoform Binding to Immobilized hGHBP
HormoneAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Dissociation Constant (KD1) (nM)
22 kDa hGH2.7 x 1055.1 x 10-42
20 kDa hGHData not available in this formatData not available in this format16

This table presents a simplified view of kinetic data from a study analyzing the binding of hGH isoforms to the GHR extracellular domain. The difference in the dissociation constant (KD1) highlights the reduced affinity of the 20 kDa isoform in the initial binding step, which is attributed to a faster dissociation rate rather than a slower association rate. bioscientifica.com

Interestingly, the same study proposed that for the second binding step (STEP2), the 20 kDa isoform has a tenfold higher affinity (lower KD2) than the 22 kDa isoform. bioscientifica.combioscientifica.com This suggests a compensatory mechanism where the initial weaker binding is followed by a much stronger second binding event, ultimately leading to efficient receptor dimerization. bioscientifica.com

Influence of (32-46) Deletion on GHR Affinity and Receptor Dimerization

The deletion of the 32-46 amino acid sequence in the 20 kDa Somatotropin isoform directly influences its affinity for the GHR and the subsequent dimerization process. caymanchem.combioscientifica.comnih.gov This region forms part of the C-terminal portion of helix 1 and a minihelix, which are involved in binding to the GHR at Site 1. bioscientifica.combioscientifica.com

The absence of these residues in the 20 kDa isoform leads to a reduced affinity for the first GHR molecule it encounters (STEP1 binding). bioscientifica.com This is reflected in a higher dissociation constant (KD1) compared to the 22 kDa isoform. bioscientifica.com Consequently, the 20 kDa hGH is less likely to form an inactive 1:1 complex with the GHR. bioscientifica.comoup.com

However, despite the weaker initial binding, the 20 kDa isoform is fully capable of inducing receptor dimerization and subsequent signaling. bioscientifica.combioscientifica.com It has been proposed that the conformational changes resulting from the 32-46 deletion facilitate a more favorable interaction with the second GHR molecule (STEP2 binding), leading to a significantly higher affinity in this step. bioscientifica.combioscientifica.com This enhanced affinity for the second receptor molecule effectively promotes the formation of the active 1:2 hGH:GHR complex. bioscientifica.com

Comparative Affinity of hGH Isoforms for GHR Dimerization Steps
Hormone IsoformSTEP1 Affinity (KD1)STEP2 Affinity (KD2)
22 kDa hGHLower (Higher Affinity)Higher (Lower Affinity)
20 kDa hGHHigher (Lower Affinity)Lower (Higher Affinity)

This table illustrates the contrasting affinities of the 22 kDa and 20 kDa hGH isoforms for the two sequential steps of GHR binding. The 20 kDa isoform's lower initial affinity is compensated by a higher affinity for the second receptor, ensuring efficient dimerization. bioscientifica.combioscientifica.com

Interactions with Lactogenic Receptors

The binding affinity and interaction of Somatotropin (32-46) with lactogenic receptors appear to be minimal to non-existent. Studies on various hGH derivatives have shown that the fragment 32-46 is essentially without effect in stimulating DNA synthesis in Nb2 rat lymphoma cells, a cell line that responds to lactogens. oup.comnih.gov The relative potencies of these hGH derivatives in stimulating DNA synthesis were found to be similar to their abilities to inhibit the binding of radiolabeled hGH to lactogenic receptors on these cells. oup.comnih.gov This suggests that the 32-46 fragment does not effectively bind to or activate lactogenic receptors.

Further evidence comes from studies on the 20 kDa variant of hGH, which lacks the 32-46 amino acid sequence. oup.comresearchgate.net This variant exhibits significantly reduced lactogenic activity compared to the full-length 22 kDa hGH. oup.com The deletion of residues 32-46 results in a substantial loss of activity through the prolactin (lactogenic) receptor, indicating the importance of this region for lactogenic receptor interaction and activation by the parent hGH molecule. oup.com However, this does not imply that the isolated 32-46 fragment itself is an active binder. In fact, research indicates that the fragment on its own does not possess this activity. oup.comnih.gov

Intracellular Signal Transduction Pathways Activated by Somatotropin Variants

Due to the lack of significant binding to lactogenic or somatogenic receptors, there is no evidence to suggest that the isolated Somatotropin (32-46) fragment activates downstream intracellular signal transduction pathways. The following sections describe the pathways typically activated by the full-length Somatotropin and its active variants, but it is crucial to note that these are not attributed to the 32-46 fragment itself based on current scientific literature.

Janus Kinase 2 (JAK2) Phosphorylation

The activation of the Growth Hormone Receptor (GHR) by its ligand, such as the full-length hGH, initiates a cascade of intracellular events, the first of which is the activation of Janus Kinase 2 (JAK2). nih.govplos.org Upon hormone binding, the GHR dimerizes, bringing two JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation. plos.orgjci.org Activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR. nih.govnih.gov

There is no available data to indicate that Somatotropin (32-46) can induce JAK2 phosphorylation. Studies on a synthetic peptide of hGH (32-46) showed it had some effects on glucose metabolism, but its direct action on JAK2 phosphorylation was not demonstrated. oup.com

Signal Transducer and Activator of Transcription (STAT) Pathway Activation (STAT1, STAT3, STAT5)

Following JAK2 activation by ligands like hGH, the phosphorylated tyrosine residues on the GHR serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.gov The GHR-JAK2 complex predominantly activates STAT5, and to a lesser extent, STAT1 and STAT3. nih.govjci.org Once docked, STATs are phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. nih.govnih.gov

Given that Somatotropin (32-46) does not appear to activate JAK2, it is highly unlikely to initiate the STAT signaling cascade.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) subfamily, is another important signaling route activated by growth hormone. nih.govqiagen.com This pathway is typically initiated by the activation of receptor tyrosine kinases and a subsequent cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK. qiagen.comnih.gov Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear targets, influencing processes like cell growth and differentiation. qiagen.commdpi.com While GH is known to activate this pathway, there is no evidence that Somatotropin (32-46) can independently trigger MAPK/ERK signaling. nih.gov

Other Downstream Signaling Events

The signaling pathways initiated by growth hormone are complex and involve extensive crosstalk with other cellular signaling networks. However, as the initial step of receptor binding and activation by Somatotropin (32-46) is not supported by current research, there are no documented downstream signaling events specifically attributed to this fragment.

Preclinical Cellular and Molecular Investigations of Somatotropin 32 46 and Its Variants

In Vitro Effects on Cell Proliferation and Viability

The impact of Somatotropin (Growth Hormone, GH) on cell growth and survival has been explored across a range of specialized cell lines, revealing cell-type-specific responses.

Studies on lymphocyte cell lines have demonstrated that Somatotropin can influence their biological activity. The human B-lymphocyte cell line, IM-9, is known to possess receptors for human growth hormone (hGH). nih.gov While hGH binding was initially shown to cause receptor down-regulation, further investigation revealed it also stimulates the production of insulin-like growth factor I (IGF-I). nih.gov To observe this effect, cells were placed in a serum-free medium where cell multiplication nearly stopped and viability decreased to 50-60%. nih.gov

Furthermore, research has shown that some human lymphocyte cell lines, including the T-cell line H9 and the B-cell line IM-9, can produce and secrete their own immunoreactive growth hormone (irGH). nih.gov This lymphocyte-derived irGH was found to have mitogenic (proliferation-inducing) activity on Nb2 rat lymphoma cells, indicating a role in lymphocyte proliferation. nih.gov These findings suggest that the irGH produced by lymphocytes is structurally similar to pituitary hGH and can act as a growth factor for these cells. nih.gov

Table 1: Effects of Somatotropin (hGH) on Lymphocyte Cell Lines

Cell Line Species Cell Type Observed Effect Reference
IM-9 Human B-Lymphocyte Stimulated IGF-I production nih.gov
IM-9 Human B-Lymphocyte Produced irGH with mitogenic activity nih.gov

The effect of Somatotropin on adipocyte precursor cells, or preadipocytes, is complex, with studies showing varied results depending on the specific cell line and culture conditions. nih.gov Preadipocyte cell lines such as 3T3-L1, 3T3-F442A, and Ob1771 are well-established models for studying the process of adipogenesis (the formation of adipocytes). nih.govmdpi.com While some studies using these cell lines have indicated a stimulatory effect of GH on the differentiation process, research on primary preadipocyte cultures has suggested an inhibitory effect. nih.gov There is also evidence that GH may inhibit the formation of new preadipocytes from stem cells. nih.gov Adipose tissue growth involves both an increase in the size of existing adipocytes and the formation of new ones from these precursor cells. paulogentil.com

In vitro studies on ovarian cells have shown that Somatotropin plays a regulatory role in their function and survival. Specifically, GH has been demonstrated to stimulate the proliferation of human luteinized granulosa cells. nih.gov These cells, which are crucial for the function of the corpus luteum, can be isolated from women undergoing in vitro fertilization (IVF) and serve as a valuable model for the human corpus luteum. mdpi.comuni-muenchen.de In addition to promoting proliferation, GH has also been found to suppress apoptosis (programmed cell death) in the corpus lutea of pigs. nih.gov This anti-apoptotic action contributes to the maintenance of the corpus luteum, a transient endocrine gland essential for regulating the menstrual cycle and supporting early pregnancy. nih.gov

Research utilizing in vitro cultures of human endometrial and decidual cells has indicated that Somatotropin promotes cell proliferation. nih.govnih.gov The addition of human growth hormone (hGH) to these cell cultures resulted in an increased rate of cell division. nih.govnih.gov Decidualization is the process by which endometrial stromal cells differentiate into specialized secretory decidual cells, a critical step for the establishment of pregnancy. mednexus.org In vitro models of decidualization are essential tools for studying this process. mednexus.org Further studies on a human endometrial cell line suggested that GH can act either directly or through IGF-I to promote proliferation and the up-regulation of genes related to endometrial receptivity. nih.gov

Modulation of Cellular Differentiation Processes

Somatotropin exerts significant influence over the differentiation pathways of various cell types, particularly those involved in metabolic processes.

Somatotropin has a well-documented inhibitory effect on lipid synthesis and storage in adipose tissue. Mechanistically, GH inhibits lipogenesis (the metabolic process of fat synthesis) by counteracting the stimulatory effects of insulin (B600854). nih.govresearchgate.net Studies in lactating cows treated with bovine Somatotropin (bST) showed a dramatic 97% reduction in lipogenesis rates in adipose tissue. semanticscholar.org This was accompanied by decreased activity of key lipogenic enzymes like acetyl-coenzyme A carboxylase and fatty acid synthase. semanticscholar.org

The effect of GH on adipogenesis, the differentiation of preadipocytes into mature fat cells, appears more nuanced. While some studies in primary preadipocyte cultures have shown an inhibitory effect of GH on their differentiation, other studies using established preadipocyte cell lines have reported stimulatory effects. nih.gov However, GH is also recognized for its ability to stimulate lipolysis (the breakdown of fats) and inhibit adipogenesis in human adipocytes, which leads to a reduction in the activity of key adipogenic transcription factors like PPARγ. mdpi.com

Table 2: Summary of Somatotropin's Effects on Adipogenesis and Lipogenesis

Process Effect Mechanism Cell/Tissue Model Reference
Lipogenesis Inhibition Antagonizes insulin's stimulatory effect; Decreases activity of lipogenic enzymes. Adipose tissue (in vivo); Adipocytes (in vitro) nih.govresearchgate.netsemanticscholar.org
Adipogenesis Inhibition (in some models) Inhibits differentiation of primary preadipocytes; Reduces PPARγ activity. Primary preadipocyte cultures; Human adipocytes nih.govmdpi.com

| Adipogenesis | Stimulation (in some models) | Promotes differentiation in certain cell lines. | Preadipocyte cell lines (3T3-L1, 3T3-F442A) | nih.gov |

Osteoblast and Chondrocyte Activity

Preclinical research highlights a differential impact on bone and cartilage cells between the full-length 22 kDa Somatotropin and its 20 kDa variant, which is characterized by the deletion of the amino acid sequence 32-46. While Somatotropin is known to stimulate the proliferation and differentiation of osteoblasts and chondrocytes, the absence of the 32-46 region in the 20 kDa variant appears to modulate this activity.

In a comparative study using bone marrow-derived mesenchymal stem cells (BM-MSCs), which can differentiate into osteoblasts, the 22 kDa isoform of Growth Hormone (GH) demonstrated a stronger ability to promote osteogenic differentiation than the 20 kDa variant. nih.gov Treatment with 22 kDa GH led to a more significant upregulation of key osteogenic transcription factors and markers, including Runt-related transcription factor 2 (RUNX2) and Osteocalcin (B1147995) (OCN), at both the mRNA and protein levels. nih.gov In contrast, the 20 kDa GH showed a weaker effect on inducing these markers of bone formation. nih.gov

Furthermore, investigations into the proliferative effects on MSCs revealed that 22 kDa GH was more potent in promoting cell proliferation compared to its 20 kDa counterpart. nih.gov Flow cytometry analysis indicated a higher proportion of cells in the S phase of the cell cycle following treatment with the 22 kDa isoform, suggesting a greater mitogenic stimulus. nih.gov These findings imply that the amino acid sequence 32-46, absent in the 20 kDa variant, plays a role in the full osteogenic and proliferative potential of Somatotropin on progenitor bone cells.

Table 1: Comparative Effects of 22 kDa GH vs. 20 kDa GH on Osteogenic Differentiation of BM-MSCs

Parameter22 kDa GH Effect20 kDa GH EffectReference
Osteogenic DifferentiationStrong promotionWeak promotion nih.gov
RUNX2 mRNA/Protein LevelsSignificant upregulationWeak upregulation nih.gov
OCN mRNA/Protein LevelsSignificant upregulationWeak upregulation nih.gov
MSC ProliferationHigher promotionLower promotion nih.gov

There is a lack of preclinical studies in the reviewed literature that investigate the direct and isolated effects of the Somatotropin (32-46) peptide fragment on osteoblast and chondrocyte activity.

Impact on Gene Expression and Protein Synthesis

Insulin-like Growth Factor-I (IGF-I) and IGF Binding Proteins (IGFBP) Production

The Somatotropin axis exerts significant control over the production of Insulin-like Growth Factor-I (IGF-I) and its binding proteins (IGFBPs), which are crucial mediators of its anabolic effects. Full-length 22 kDa Somatotropin is a primary stimulus for the hepatic synthesis of IGF-I. dshs-koeln.de This action is not entirely lost with the 20 kDa variant. Preclinical studies in GH-deficient mice have shown that a placental-derived 20 kDa GH variant (GH-V) can stimulate circulating IGF-1 levels to a degree similar to that of the standard 22 kDa GH. nih.gov This suggests that the 32-46 amino acid sequence is not essential for the stimulation of IGF-I production.

The regulation of IGFBPs, which modulate the bioavailability and half-life of IGF-I, is also influenced by Somatotropin. However, direct preclinical evidence detailing the specific role of the Somatotropin (32-46) fragment or the differential effects of the 20 kDa variant on the gene expression of the various IGFBPs is limited in the available literature.

Regulation of Key Enzymes (e.g., 11βHSD-1, CYP3A4, hormone-sensitive lipase)

Preclinical data on the specific regulatory effects of the Somatotropin (32-46) fragment on key metabolic enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11βHSD-1), Cytochrome P450 3A4 (CYP3A4), and hormone-sensitive lipase (B570770) (HSL) are not extensively detailed in the scientific literature. However, research into the full-length hormone and its variants provides some context. Full-length Somatotropin is known to influence the expression and activity of these enzymes. The 20 kDa placental variant, which lacks the 32-46 sequence, has been shown to alter adipose and muscle gene expression differently than the 22 kDa hormone, suggesting that this region contributes to the specific metabolic profile of Somatotropin. bohrium.comresearchgate.net For instance, the 20 kDa GH-V isoform was found to lack the diabetogenic activity associated with the 22 kDa form, indicating a differential impact on metabolic pathways. nih.govbohrium.com

Nitrogen Retention and Anabolic State

Somatotropin is well-established as a potent anabolic hormone that promotes a positive nitrogen balance, a key indicator of an anabolic state. oup.com This effect is critical for lean body mass accretion. oup.com The anabolic properties are not exclusive to the 22 kDa isoform. Studies have demonstrated that the 20 kDa placental GH variant (GH-V) also possesses anabolic activity, significantly increasing lean body mass in GH-deficient mice. nih.gov This finding suggests that the 32-46 amino acid sequence is not indispensable for the anabolic, growth-promoting functions of the hormone. nih.govannualreviews.org There is no available preclinical research that has specifically assessed the capacity of the isolated Somatotropin (32-46) peptide to induce nitrogen retention or otherwise contribute to an anabolic state.

Bioactivity Assays of Somatotropin (32-46) Fragment and 20 kDa Variant

DNA, RNA, and Protein Synthesis

Bioactivity assays have been employed to determine the functional relevance of the Somatotropin (32-46) sequence by comparing the activities of the full-length hormone, the 20 kDa variant, and the isolated 32-46 fragment. These studies have yielded critical insights into the roles of different domains of the Somatotropin molecule.

In a key study utilizing the lactogen-responsive Nb2 rat lymphoma cell line, the direct effects of various GH derivatives on macromolecular synthesis were measured. The results indicated that the isolated Somatotropin (32-46) fragment was devoid of activity, showing no effect on the stimulation of DNA, RNA, or protein synthesis. In the same assay system, the 20 kDa variant, which lacks the 32-46 sequence, was found to possess activity, albeit reduced, stimulating DNA synthesis to approximately 30% of the level achieved by the full-length 22 kDa hGH.

Conversely, other studies using different cell lines have shown more comparable proliferative effects. In mouse pro-B Ba/F3 cells stably expressing the human GH receptor, both the 20 kDa and 22 kDa isoforms stimulated cell proliferation to a similar extent at physiological concentrations. nih.gov However, a separate investigation found the 22 kDa isoform to be more effective at promoting the proliferation of mesenchymal stem cells than the 20 kDa variant. nih.gov This suggests that the biological activity conferred by the 32-46 region may be cell-type specific.

Table 2: Summary of Bioactivity Assays for Somatotropin Derivatives

MoleculeAssay / Cell LineEffect on DNA/Cell ProliferationReference
Somatotropin (32-46) FragmentNb2 Rat Lymphoma CellsNo effect
20 kDa VariantNb2 Rat Lymphoma Cells~30% activity of 22 kDa hGH
20 kDa VariantBa/F3-hGHR CellsSimilar to 22 kDa hGH nih.gov
20 kDa VariantMesenchymal Stem CellsLess potent than 22 kDa hGH nih.gov

Receptor Down-Regulation Studies

Preclinical investigations into the molecular mechanisms of Somatotropin have revealed that specific fragments of the hormone play a crucial role in modulating its receptor interactions, including the process of receptor down-regulation. The peptide fragment Somatotropin (32-46) has been a focus of such studies, primarily through comparative analyses with a naturally occurring variant of Somatotropin that lacks this very sequence.

Research has centered on the 20kDa variant of human growth hormone (hGH), which is an isoform of the more common 22kDa hGH and is characterized by the specific deletion of the amino acid residues 32-46. researchgate.netbioscientifica.com This natural variant provides a valuable tool for understanding the function of the 32-46 region in the broader context of Somatotropin's biological activity.

Studies conducted on the human lymphocyte IM-9 cell line, which has well-characterized and highly specific human growth hormone receptors, have demonstrated a marked difference in the receptor down-regulating capabilities of the 22kDa and 20kDa variants. researchgate.net In these experiments, both variants were shown to induce a down-regulation of their receptors after prolonged incubation. However, the extent of this down-regulation was significantly less for the 20kDa variant, which lacks the 32-46 amino acid sequence. researchgate.net

Specifically, at a concentration of 5 ng/ml, which results in the occupation of approximately 15% of the total receptor sites, the 22kDa Somatotropin induced a 75% decrease in receptor numbers after 18 hours of incubation. researchgate.net In contrast, the 20kDa variant, under the identical conditions, led to only a 50% reduction in receptor availability. researchgate.net This finding strongly suggests that the residues 32-46 are implicated in the mechanism of receptor down-regulation. researchgate.net

The table below summarizes the key findings from a comparative study on receptor down-regulation by 22kDa and 20kDa Somatotropin variants in IM-9 human lymphocytes. researchgate.net

VariantConcentrationIncubation TimeReceptor Down-Regulation (%)
22kDa Somatotropin5 ng/ml18 hours75%
20kDa Somatotropin (lacks 32-46)5 ng/ml18 hours50%

Further investigations at the level of gene transcription in a human hepatoma cell line (HuH7) have provided additional insights. bioscientifica.com These studies compared the effects of both 20kDa and 22kDa GH on the expression of the growth hormone receptor (GHR) gene. At supraphysiological concentrations (150 ng/ml), the 20kDa GH variant exhibited a significantly lower down-regulation of GHR gene transcription compared to the 22kDa form. bioscientifica.com This suggests that the 32-46 region also plays a role in the feedback mechanism that regulates the synthesis of new receptors.

The molecular basis for the differential effects of the two variants on receptor down-regulation is thought to be related to differences in their binding affinity and association rate constants with the growth hormone receptor. researchgate.net The absence of the 32-46 residues in the 20kDa variant results in a lower association rate and, consequently, a decreased affinity for the receptor. researchgate.net This altered binding dynamic likely influences the subsequent cellular processes that lead to receptor internalization and degradation.

Research in Animal Models Utilizing Somatotropin 32 46 Variants or Fragment

Pharmacodynamic Effects of 20 kDa Somatotropin in Animal Models

The 20-kilodalton (kDa) variant of human growth hormone (hGH), a naturally occurring isoform, has demonstrated significant growth-promoting activities in hypophysectomized rats. scispace.compnas.org Studies have shown that this variant, which lacks amino acid residues 32-46, effectively stimulates linear growth. scispace.com

In weight gain tests conducted on hypophysectomized rats, biosynthetic 20 kDa methionyl-human growth hormone (met-hGH) was found to have a potency comparable to the 22 kDa met-hGH. pnas.org Both variants exhibited a potency greater than 2.0 international units/mg, with no statistically significant difference between them. pnas.org Similarly, native 20 kDa GH was also active in promoting growth in these animals, as measured by body weight gain and longitudinal bone growth. cornell.edu However, in these particular assays, the 20 kDa variant was estimated to have a slightly lower potency (0.6) relative to the native 22 kDa GH. cornell.edu

Further evidence of its growth-promoting capabilities comes from studies showing that recombinant 20 kDa hGH stimulates growth in both hypophysectomized and spontaneous dwarf rats. karger.com The administration of 20 kDa hGH has been shown to increase body weight in a dose-dependent manner in animal models. karger.com

The 20 kDa variant of human growth hormone (hGH) has been shown to exert significant effects on body composition in animal models, primarily by reducing fat mass and increasing lean body mass. nih.gov

In studies using obese KK-Ay mice, daily subcutaneous injections of 20 kDa hGH for two weeks resulted in a dose-dependent decrease in the percentage of body lipids. karger.com At a dose of 1.0 mg/kg, 20 kDa hGH decreased body lipid content by 4.7% compared to the control group. karger.com This reduction in body fat was also observed in fat pad weight. karger.comphysiology.org Concurrently, treatment with 20 kDa hGH led to an increase in the percentage of body water, while the percentage of protein in the body showed little change. karger.com

Similar findings have been reported in GH-deficient animal models. In spontaneous dwarf rats, both 20 kDa and 22 kDa hGH decreased the percentage of body fat to a similar extent. psu.edunih.gov Treatment with these hormones also increased the percentage of body water and body protein content. psu.edunih.gov Furthermore, in a mouse model of GH deficiency, treatment with a 20 kDa GH variant (20K hGH-V) significantly increased lean body mass while decreasing fat mass, with effects comparable to those of standard hGH. nih.govresearchgate.net

The mechanism behind the fat-reducing action of 20 kDa hGH involves a decrease in lipoprotein lipase (B570770) (LPL) activity in adipose tissue and an increase in catecholamine lipolytic sensitivity in adipocytes, leading to stimulated lipolysis. karger.comnih.gov

Table 1: Effect of 20 kDa hGH on Body Composition in Obese KK-Ay Mice

Treatment GroupBody Lipid (%)Body Water (%)Body Protein (%)
Saline (Control)20.3 ± 0.558.9 ± 0.420.8 ± 0.2
20K-hGH (0.25 mg/kg)18.5 ± 0.460.2 ± 0.321.3 ± 0.2
20K-hGH (0.5 mg/kg)17.1 ± 0.3 61.3 ± 0.321.6 ± 0.2
20K-hGH (1.0 mg/kg)15.6 ± 0.4 62.5 ± 0.421.9 ± 0.3
22K-hGH (0.25 mg/kg)18.2 ± 0.460.5 ± 0.421.3 ± 0.3
*Data adapted from a study on obese KK-Ay mice treated for 2 weeks. karger.com Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Saline.

Metabolic Regulation in Animal Models (Mechanistic Studies)

The 20 kDa variant of human growth hormone (hGH) exhibits distinct effects on glucose metabolism and insulin (B600854) sensitivity in animal models compared to the more abundant 22 kDa form. Several studies suggest that 20 kDa hGH has a reduced diabetogenic potential. psu.edunih.govnih.gov

In studies with spontaneous dwarf rats, a model for GH deficiency, administration of a high dose of 22 kDa hGH led to increased insulin concentrations without a corresponding change in blood glucose, indicating induced insulin resistance. psu.edunih.gov In contrast, the same high dose of 20 kDa hGH did not produce this effect, suggesting it has lower diabetogenic activity. psu.edunih.gov Neither form of hGH was found to increase serum glucose levels in these animals. psu.edunih.gov

Similarly, in a mouse model of GH deficiency, a 20 kDa placental GH variant (20-kDa GH-V) was shown to lack the diabetogenic activity observed with standard hGH. nih.gov Mice treated with this variant did not develop the hyperinsulinemia seen in hGH-treated mice and displayed significantly better insulin sensitivity. nih.gov This aligns with findings in high-fat-fed rats where the 20-kDa GH-V reduced insulin and C-peptide levels compared to those treated with standard GH. nih.gov

However, it is worth noting that some studies using biosynthetic 20 kDa hGH in ob/ob mice have reported substantial diabetogenic activity. pnas.orgnih.gov

Table 2: Comparative Effects of 20 kDa and 22 kDa hGH on Glucose Metabolism in Spontaneous Dwarf Rats

ParameterControl (Saline)20 kDa hGH (500 µ g/rat )22 kDa hGH (500 µ g/rat )
Serum Glucose (mg/dL)135 ± 10138 ± 9140 ± 12
Serum Insulin (ng/mL)1.5 ± 0.31.7 ± 0.42.5 ± 0.5
Data adapted from a 10-day study in adult male spontaneous dwarf rats. psu.edu Values are presented as mean ± SD. p<0.05 vs. Control and 20 kDa hGH group.

The 20 kDa variant of human growth hormone (hGH) has demonstrated significant effects on lipid metabolism in animal models, primarily through the stimulation of lipolysis and the reduction of fat stores. karger.comnih.gov

Studies in obese KK-Ay mice have shown that administration of 20 kDa hGH leads to a significant reduction in body fat. karger.com This is attributed to two main mechanisms: an increase in lipolysis within adipocytes and an inhibition of lipoprotein lipase (LPL) activity in adipose tissue. karger.comnih.gov The reduction in LPL activity is believed to be important for decreasing the uptake of free fatty acids into adipose tissue, thereby limiting the expansion of fat stores. karger.com Both 20 kDa and 22 kDa hGH have been shown to decrease LPL activity in adipose tissue in rats. karger.com

The lipolytic activity of 20 kDa hGH has been further confirmed in vitro. scispace.com In vivo studies have also shown that 20 kDa hGH increases catecholamine lipolytic sensitivity in adipocytes, contributing to its fat-reducing action. karger.com In spontaneous dwarf rats, both 20 kDa and 22 kDa hGH were effective in decreasing the percentage of body fat. psu.edunih.gov

Interestingly, while both forms of hGH reduce fat mass, their effects on other related parameters can differ. For instance, in one study, although both 20 kDa and 22 kDa hGH decreased blood leptin concentrations, the reduction was greater in the high-dose 20 kDa group compared to the same dose of 22 kDa hGH. psu.edunih.gov In another study with high-fat-fed rats, plasma triglycerides were significantly increased in animals treated with 20-kDa placental hGH-V compared to those treated with 22-kDa hGH-N or saline. physiology.org

Growth hormone (GH) is known to influence water and mineral metabolism, and research suggests that the 20 kDa variant may have a different profile in this regard compared to the 22 kDa form. eur.nlnhri.org.tw

Administration of GH has been shown to result in the retention of sodium, potassium, and phosphorus. eur.nlwikipedia.orglabmed.org.uk This anabolic action is associated with an expansion of the extracellular fluid volume. nhri.org.tw The mechanism for sodium retention is thought to involve both a direct renal action and an indirect effect through the renin-angiotensin system. nhri.org.tw

Studies in rats have indicated that the antinatriuretic (sodium-retaining) activity of 20 kDa hGH is much lower than that of 22 kDa hGH. oup.com This suggests that the 20 kDa variant may be less likely to cause the fluid retention that can be a side effect of GH therapy. oup.com In support of this, a study on a 20 kDa placental GH variant (20-kDa hGH-V) in rats showed that while 22 kDa hGH-N treatment led to an increase in plasma volume (as indicated by a decrease in hematocrit), the 20-kDa hGH-V did not have the same effect. physiology.org

In addition to its effects on sodium and water, GH also plays a role in mineral metabolism, including the retention of phosphorus and nitrogen. labmed.org.uk GH stimulates the renal reabsorption of phosphate (B84403). nhri.org.tw

Effects on Organ Systems at a Mechanistic Level (e.g., cardiac output, bone turnover)

Research into the specific effects of the Somatotropin (32-46) fragment on organ systems like the heart and bone is often inferred from studies comparing the full 22-kDa growth hormone (GH) with its naturally occurring 20-kDa variant, which specifically lacks the amino acid sequence 32-46. jcrpe.orgoup.com

Cardiac Output: Growth hormone is a known regulator of cardiac development, structure, and function. nih.gov In states of GH excess, such as acromegaly, the cardiovascular system undergoes distinct changes. The initial phase is often characterized by a "hyperkinetic syndrome" involving increased heart rate, enhanced systolic function, and increased cardiac output. oup.comimrpress.com Animal models of relatively short-term GH excess also show increased myocardial contractility. oup.com GH and its primary mediator, Insulin-like Growth Factor I (IGF-I), have receptors in myocardial tissue and blood vessels. imrpress.com Animal studies have shown that IGF-I has pro-survival effects on the heart and is associated with improved cardiac function. imrpress.com

Bone Turnover: Growth hormone plays a critical role in bone homeostasis, influencing both bone formation and resorption. oup.com Animal models have been instrumental in elucidating these effects. In rats, GH administration increases serum osteocalcin (B1147995) and stimulates the formation of bone collagen in both cortical and cancellous bone. oup.com It has a pronounced anabolic effect on cortical bone mass. oup.comnih.gov Animal models with GH receptor deficiency (GHR-/- mice) exhibit significantly reduced bone turnover, including decreased trabecular bone-formation rates and reduced markers of both bone formation and resorption. nih.gov This highlights the necessity of GH signaling for maintaining normal bone metabolism. nih.gov

While studies focusing specifically on the Somatotropin (32-46) fragment's role in bone turnover are limited, the anabolic effects of GH on bone are well-documented. oup.com Research comparing different GH forms suggests that various fragments and variants may have distinct metabolic actions. The impact of the 32-46 sequence on bone is an area requiring further specific investigation to separate its effects from those of the intact hormone or other fragments.

Studies on the Isolated Somatotropin (32-46) Peptide Fragment in Animal Models

The isolated synthetic peptide fragment Somatotropin (32-46) has been used in animal models to investigate its intrinsic biological activities, particularly its influence on metabolic parameters independent of the full growth hormone molecule.

The human 22-kDa growth hormone possesses an acute insulin-like effect that is not observed with the 20-kDa variant, which lacks the 32-46 amino acid sequence. nih.gov This has led to studies on the synthetic hGH (32-46) fragment to determine its role in regulating pancreatic hormones.

In a study using conscious, 16-hour-fasted dogs, the infusion of hGH (32-46) was shown to significantly influence both insulin and glucagon (B607659) levels. nih.gov After a 30-minute lag period, the fragment caused glucagon to increase by 67 ± 20 pg/mL and insulin to show a tendency to rise by 8 ± 3 µU/mL. nih.gov During a subsequent hyperglycemic clamp (where plasma glucose was maintained at ~170 mg/dL), the insulin response was significantly greater in the dogs receiving hGH (32-46) compared to the saline control group. nih.gov These findings suggest that the hGH (32-46) fragment can directly stimulate the secretion of both glucagon and insulin. nih.gov

Conversely, another study in obese yellow Avy/A mice found that, at equimolar doses, hGH (32-46) was inactive in enhancing the sensitivity of adipose tissue to insulin. nih.gov This contrasts with the larger hGH (1-43) fragment, which significantly increased insulin sensitivity in the same model. nih.gov

Further research in normal rats explored the fragment's effect on glucose metabolism. oup.com These studies found that hGH (32-46) did not affect steady-state serum glucose in the absence of exogenous insulin. oup.com However, when administered with insulin, the peptide significantly enhanced glucose uptake by skeletal muscle. oup.com It also independently suppressed basal glucose release from the liver, an effect similar to that of insulin alone. oup.com

The collective data from these animal models indicate that the Somatotropin (32-46) fragment has direct and complex effects on glucose homeostasis, capable of stimulating pancreatic hormone release and modulating insulin action in peripheral tissues like muscle. nih.govoup.com

Table 1: Effects of hGH (32-46) Infusion on Pancreatic Hormones in Conscious Dogs

ParameterAnimal ModelTreatmentKey FindingSource
Basal Hormone LevelsConscious, 16-hour-fasted dogshGH (32-46) infusionIncreased glucagon by 67 ± 20 pg/mL. Insulin tended to rise by 8 ± 3 µU/mL. nih.gov
Glucose ProductionConscious, 16-hour-fasted dogshGH (32-46) infusionIncreased tracer-determined glucose production by 1.13 ± 0.66 mg/kg/min. nih.gov
Insulin Response to HyperglycemiaConscious dogs during hyperglycemic clamphGH (32-46) infusion + GlucoseInsulin rose to a greater extent with the fragment compared to control (+67 ± 18 vs +35 ± 13 µU/mL at 180 minutes). nih.gov

Analytical Methodologies for Studying Somatotropin 32 46 and Its Variants

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the separation and purification of Somatotropin and its variants from complex mixtures, such as recombinant expression systems or biological samples. nih.govresearchgate.net Different chromatographic methods are often used in a multi-step purification process to achieve high purity.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Anion-exchange chromatography, using resins like DEAE-Sepharose or Q Sepharose, is frequently used as an initial capture step or a final polishing step in the purification of recombinant hGH. nih.govgoogle.com Cation-exchange chromatography can also be employed at various stages to separate hGH isoforms. google.com

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It is effective in purifying hGH and separating it from related proteins, such as deamidated forms. nih.govgoogle.com Phenyl Sepharose is a common matrix used for this purpose. nih.gov

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their size. It is used to separate monomeric hGH from aggregates (like dimers) and smaller fragments. nih.govresearchgate.net This method is critical for ensuring the homogeneity of the final product. nih.gov The 20 kDa variant, which lacks the 32-46 amino acid sequence, can be separated from the 22 kDa form using this technique. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used for both analysis and purification. It separates molecules based on their hydrophobicity and is sensitive enough to distinguish between different hGH variants. nih.gov It is also used in peptide mapping, where the protein is digested into smaller fragments that are then separated and analyzed to confirm the protein's identity and sequence. dshs-koeln.denih.gov

A typical purification scheme for recombinant hGH might involve an initial capture by anion-exchange chromatography, followed by an intermediate purification step using hydrophobic interaction chromatography, and a final polishing step with cation-exchange or size-exclusion chromatography. nih.gov

Table 1: Chromatographic Methods for hGH Variant Analysis

TechniquePrinciple of SeparationApplication in hGH/(32-46) AnalysisCommon Matrix/Column
Ion-Exchange Chromatography (IEX)Net ChargeCapture and polishing steps in purification, separation of charge variants. nih.govgoogle.comDEAE-Sepharose, Q Sepharose, Source 30Q/S nih.govgoogle.com
Hydrophobic Interaction Chromatography (HIC)HydrophobicityIntermediate purification, removal of deamidated forms and other related impurities. nih.govgoogle.comPhenyl Sepharose nih.gov
Size-Exclusion Chromatography (SEC)Molecular Size (Hydrodynamic Radius)Removal of aggregates and separation of 22 kDa vs. 20 kDa isoforms. nih.govnih.govSephadex G-100 nih.gov
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution analysis, purity assessment, and peptide mapping. nih.govC18 columns nih.gov

Spectroscopic and Biophysical Characterization Techniques

Spectroscopic and biophysical methods provide detailed information about the structure and conformation of Somatotropin fragments. These techniques are essential for comparing the structural integrity of different variants.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to study the secondary structure of proteins. ijbiotech.com The technique measures the differential absorption of left- and right-circularly polarized light. The CD spectra of hGH in the far-UV region (around 200-250 nm) provide information on the content of α-helices, β-sheets, and random coils. ijbiotech.comoup.com Analysis of mutant variants, including the 20 kDa form, has shown that the deletion of residues 32-46 largely retains the original structure, whereas larger deletions can lead to a loss of structure. oup.comnih.gov Differences in the tertiary structure between variants can also be detected by examining the near-UV CD spectrum. researchgate.net

Spectrophotometric Titration: This method is used to study the local environment of ionizable amino acid residues, such as tyrosine. By measuring the change in absorbance as a function of pH, the pKa values of these residues can be determined, providing insights into the protein's tertiary structure and conformational changes. Spectrophotometric titration has been used to compare the structures of the 22 kDa and 20 kDa hGH variants, revealing subtle differences in their polypeptide folding. nih.gov

Table 2: Spectroscopic Techniques for hGH Fragment Characterization

TechniqueInformation ObtainedRelevance to Somatotropin (32-46)
NMR Spectroscopy3D structure in solution, secondary structure elements, protein dynamics. acs.orgnih.govReveals structural differences between the 22 kDa and 20 kDa (lacking 32-46) variants. nih.gov
Circular Dichroism (CD)Secondary and tertiary structure content (α-helix, β-sheet). ijbiotech.comnih.govAssesses the impact of deleting the 32-46 region on the overall protein conformation. oup.comnih.gov
Spectrophotometric TitrationLocal environment of ionizable residues (e.g., Tyrosine). nih.govDetects subtle conformational changes resulting from the absence of the 32-46 fragment. nih.gov

Immunoassays for Specific Isoforms and Fragments

Immunoassays utilize the specific binding of antibodies to antigens to detect and quantify proteins. They are widely used for hGH analysis due to their high sensitivity and convenience. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are a common immunoassay format. For hGH, sandwich ELISAs are frequently used, where the hormone is "sandwiched" between two antibodies. researchgate.netalpco.com To specifically detect different isoforms, monoclonal antibodies (mAbs) with well-defined epitopes are crucial. For instance, a competitive ELISA has been developed to detect hGH fragments in supplements. researchgate.net Specific ELISAs have been created that can distinguish between the 22 kDa hGH and the 20 kDa variant. oup.com This is often achieved by using a mAb that recognizes an epitope within the 32-46 region, which is absent in the 20 kDa form. nih.govresearcher.life One assay used an antibody raised against a peptide corresponding to residues 32-46 as the capture antibody to specifically measure 22k hGH. researchgate.net

Radioimmunoassay (RIA): RIA is another sensitive immunoassay technique that uses radiolabeled antigens. Competitive RIAs have been instrumental in analyzing the binding affinity and specificity of monoclonal antibodies to various hGH fragments and variants, including the 20 kDa form. nih.gov

The development of isoform-specific immunoassays is critical not only for clinical diagnostics but also for detecting the abuse of recombinant hGH (which is predominantly the 22 kDa form) in sports. dshs-koeln.de The challenge lies in the high degree of similarity between the variants and the presence of numerous isoforms and fragments in circulation. researchgate.net

Table 3: Immunoassay Methods for hGH Isoform Detection

Immunoassay TypePrincipleApplication for Somatotropin (32-46) Specificity
Sandwich ELISAAntigen is bound between a capture antibody and a detection antibody. researchgate.netCan be made specific for the 22 kDa isoform by using an antibody that binds to an epitope within the 32-46 region. researchgate.netnih.gov
Competitive ELISASample antigen competes with a labeled antigen for a limited number of antibody binding sites. researchgate.netUsed to detect hGH fragments and assess antibody specificity. researchgate.net
Radioimmunoassay (RIA)Uses a radiolabeled antigen in a competitive binding format. nih.govCharacterizes antibody binding to different hGH variants, distinguishing between 22 kDa and 20 kDa forms. nih.gov

Biosensor-Based Interaction Analysis

Biosensors allow for the real-time, label-free analysis of molecular interactions. They are particularly valuable for studying the binding kinetics and affinity of hGH variants with their receptors or antibodies.

Surface Plasmon Resonance (SPR): SPR is the most widely used biosensor technology for this purpose. In a typical SPR experiment, a ligand (e.g., the hGH binding protein or a specific antibody) is immobilized on a sensor chip surface. vu.ltcapes.gov.br An analyte (e.g., an hGH variant) is then flowed over the surface, and the binding is detected as a change in the refractive index, measured in resonance units (RU). tandfonline.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD), a measure of affinity, can be calculated. bioscientifica.com

SPR has been used to compare the binding of 22 kDa and 20 kDa hGH to the hGH receptor. bioscientifica.com These studies revealed that the deletion of residues 32-46 in the 20 kDa variant reduces its binding affinity for the receptor at one of its binding sites. bioscientifica.com SPR is also used to evaluate the immuno-affinity of purified hGH fragments and to compare different antibody immobilization strategies for developing effective immunosensors. capes.gov.brtandfonline.com

Table 4: Biosensor Analysis of hGH Interactions

TechniqueMeasurementKey Findings for hGH Variants
Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd) and affinity (KD) of molecular interactions in real-time. bioscientifica.comThe 20 kDa variant (lacking 32-46) shows reduced binding affinity to the hGH receptor compared to the 22 kDa variant. bioscientifica.com Used to assess immuno-reactivity of fragments. tandfonline.com

Development of Peptidomimetics and Analogues Targeting Somatotropin Receptor Pathways

Rational Design Strategies for Mimicking Somatotropin Action

Rational design of peptidomimetics targeting somatotropin pathways is guided by the structure-function relationships of the native hormone and its variants. While extensive research exists on designing mimetics of other hGH regions or growth hormone-releasing hormone (GHRH), strategies specifically targeting the 32-46 fragment to mimic somatotropin action are not widely documented. nih.govnih.gov Instead, the design rationale is primarily informed by the consequences of this fragment's deletion.

Therefore, rational design approaches in this context are less about mimicking the 32-46 fragment directly and more about understanding its contribution to the structure of the full 22-kDa hormone. An effective peptidomimetic of full-length somatotropin must account for the structural influence of the 32-46 region to achieve appropriate folding and receptor binding affinity.

In Vitro and Preclinical Evaluation of Analogues for Receptor Binding and Bioactivity

The preclinical evaluation of the synthetic Somatotropin (32-46) fragment has yielded intriguing and somewhat contradictory results regarding its receptor binding and bioactivity.

Receptor Binding Studies: In vitro receptor binding assays have shown that the isolated hGH-(32-46) peptide does not compete with full-length hGH for binding to the hGH receptor on the human lymphocyte IM-9 cell line. nih.gov This indicates that the fragment itself does not possess significant affinity for the primary somatogenic receptor and is not a direct competitive inhibitor in this system. This finding is consistent with the view that its role is more structural within the context of the full hormone. The 20-kDa hGH variant, which lacks this sequence, exhibits a decreased, but not absent, binding affinity for the receptor, suggesting the 32-46 region modulates the binding of the larger molecule rather than being a primary binding epitope itself. nih.gov

Preclinical Bioactivity Studies: Despite its lack of direct receptor binding, preclinical studies in animal models have demonstrated that the hGH-(32-46) fragment possesses distinct metabolic activities.

In a study using conscious dogs, infusion of the synthetic hGH-(32-46) fragment was found to significantly increase plasma glucagon (B607659) levels and showed a tendency to increase insulin (B600854) levels under euglycemic conditions. nih.gov During a hyperglycemic clamp, the fragment potentiated the insulin response to glucose. nih.gov

ParameterConditionEffect of hGH (32-46) InfusionReference
GlucagonEuglycemiaIncrease of 67 ± 20 pg/mL nih.gov
InsulinEuglycemiaTendency to rise (8 ± 3 µU/mL) nih.gov
Glucose ProductionEuglycemiaIncrease of 1.13 ± 0.66 mg/kg/min nih.gov
Insulin ResponseHyperglycemiaIncreased vs. saline (+67 ± 18 v +35 ± 13 µU/mL) nih.gov

A separate study using isolated perfused rat liver and hindlimb preparations showed that the hGH-(32-46) peptide could suppress glucose outflow from the liver, an effect similar to insulin. oup.com In the hindlimb, the fragment enhanced insulin-mediated glucose uptake but did not affect the suppression of net protein degradation by insulin. oup.com These findings suggest the peptide has direct or indirect insulin-like or insulin-potentiating effects on glucose metabolism in peripheral tissues.

TissueParameterEffect of hGH (32-46)Reference
Perfused Rat LiverGlucose OutflowSignificantly decreased oup.com
Perfused Rat HindlimbInsulin-Mediated Glucose UptakeSignificantly enhanced oup.com

These results indicate that the Somatotropin (32-46) fragment can elicit specific metabolic responses in vivo, potentially through mechanisms independent of the classical hGH receptor or by acting on different receptor systems altogether. The discrepancy between the lack of receptor binding and the observed bioactivity underscores the complexity of somatotropin's functions and suggests that its fragments may harbor unique biological roles.

Research Challenges and Future Directions

Elucidating the Precise Physiological Role of the 20 kDa Somatotropin Variant

The 20-kilodalton (kDa) isoform of human growth hormone (hGH), which results from the deletion of amino acid residues 32-46, is the second most abundant form of hGH in the pituitary gland, making up 5-10% of the total. oup.comjst.go.jpannualreviews.org While it is known to stimulate somatic and bone growth, its precise physiological role remains only partially understood. mybiosource.comnkmaxbio.commybiosource.com

Research indicates that the 20 kDa hGH variant (20K hGH) may have a distinct biological activity profile compared to the primary 22 kDa isoform. nih.gov Studies in transgenic mice have shown that while both 22 kDa and 20 kDa forms of hGH stimulate linear growth and liver hypertrophy, only the 22 kDa variant leads to hyperalbuminemia and hypercholesterolemia. oup.com Furthermore, the 20 kDa variant appears to lack some of the diabetogenic and lactogenic activities associated with the 22 kDa form. researchgate.netnih.gov Specifically, mice treated with the 20K hGH-V (a variant from the GH2 gene) showed improved insulin (B600854) sensitivity compared to those treated with the 22 kDa hGH, despite similar body composition. researchgate.netnih.gov Additionally, the 20 kDa variant exhibited significantly less growth-promoting effect on prolactin receptor-positive cancer cells. researchgate.netnih.gov

Further Delineation of Structure-Function Relationships of Specific Amino Acid Residues within (32-46)

The deletion of the 15 amino acid segment (32-46) that distinguishes the 20 kDa from the 22 kDa somatotropin is central to their differing functions. oup.commybiosource.comnkmaxbio.commybiosource.com Understanding the role of individual amino acid residues within this specific fragment is crucial for a complete picture of somatotropin's structure-function relationship.

Studies have suggested that the N-terminal region of somatotropin is involved in its galactopoietic (milk-producing) activity. researchgate.netnih.gov Furthermore, research on peptides corresponding to this deleted region has provided insights into its potential metabolic roles. For instance, the hGH-(32-46) peptide has been shown to enhance insulin-stimulated glucose uptake in rats, suggesting it may play a role in glucose metabolism. oup.comnih.gov This effect appears to be localized to skeletal muscle, where the peptide potentiated insulin's effect on glucose uptake. oup.comnih.gov

Computational modeling has also been employed to investigate the structural changes resulting from the deletion of residues 32-46. researchgate.net These studies suggest that the removal of these amino acids alters the hydrophobicity and hydrogen bonding within the molecule, which could affect its solubility and receptor binding. researchgate.net Site-directed mutagenesis is a powerful tool that can be used to systematically substitute individual amino acids within the (32-46) fragment to pinpoint which residues are critical for specific biological activities. mdpi.com Such studies have already been used to identify residues involved in receptor binding and to create hormone variants with altered receptor specificity. google.comnih.gov Future research in this area will be instrumental in designing somatotropin analogs with tailored therapeutic properties.

Advanced Computational Approaches for Rational Design and Prediction

Computational methods are becoming increasingly indispensable in the rational design and prediction of the biological activity of somatotropin and its fragments. acs.orgscielo.org.mx These in silico approaches offer a powerful means to explore the vast chemical space of potential analogs and to predict their properties before undertaking costly and time-consuming laboratory synthesis and testing. researchgate.netdokumen.pub

One key computational strategy is the development of three-dimensional (3D) pharmacophore models. By analyzing the structures of known active molecules, researchers can identify the essential structural features required for biological activity and use this model to screen databases for novel compounds with similar properties. acs.org This approach has been successfully used to discover new growth hormone secretagogues. acs.org

Molecular dynamics simulations and free energy calculations can provide detailed insights into the conformational flexibility of somatotropin variants and their binding interactions with receptors. nih.gov For example, computational studies have been used to investigate the conformational changes caused by the deletion of the 32-46 amino acid segment and to predict the stability of designed protein variants. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of somatotropin analogs with their biological activity, providing a rational basis for lead optimization. acs.orgscielo.org.mx The continued development and application of these advanced computational tools will undoubtedly accelerate the discovery and design of novel somatotropin-based therapeutics.

Development of Highly Specific Research Probes and Tools

A significant challenge in dissecting the specific roles of somatotropin isoforms is the lack of highly specific research probes and tools to distinguish between them. The development of monoclonal antibodies (mAbs) that can specifically recognize and differentiate between the 22 kDa and 20 kDa variants is a critical area of ongoing research.

Several research groups have successfully generated mAbs with high specificity for either the 22 kDa or the 20 kDa isoform of hGH. oup.comgoogle.comunifiedpatents.com These antibodies have been used to develop specific immunoassays, such as sandwich enzyme-linked immunosorbent assays (ELISAs), for the accurate quantification of each isoform in biological fluids. oup.comgoogle.com Such assays are invaluable for studying the differential secretion and regulation of the two isoforms under various physiological and pathological conditions. jst.go.jp

Beyond immunoassays, these specific antibodies can be used in other applications, such as Western blotting and immunohistochemistry, to study the expression and localization of the different isoforms in tissues. oup.combio-rad-antibodies.com Furthermore, specific antibodies can be used as functional probes to block the activity of a particular isoform, helping to elucidate its specific biological effects. oup.com The availability of these highly specific tools is essential for advancing our understanding of the distinct physiological roles of the 20 kDa somatotropin variant and the (32-46) fragment.

Exploration of Novel Signaling Mechanisms and Regulatory Networks

The biological effects of somatotropin are mediated through a complex network of intracellular signaling pathways. While the canonical JAK/STAT pathway is a major mediator of growth hormone action, it is increasingly clear that other signaling cascades are also involved and that there is significant crosstalk between these pathways. numberanalytics.comqiagen.com

Growth hormone has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, which are involved in cell proliferation, differentiation, and survival. numberanalytics.comqiagen.com The interaction and integration of these different signaling pathways allow for the fine-tuning of cellular responses to somatotropin.

Furthermore, there is evidence of crosstalk between the somatotropic signaling pathway and other hormonal systems, such as those involving sex steroids and transforming growth factor-beta (TGF-β). researchgate.netelsevier.es For instance, estrogens can modulate the liver's sensitivity to growth hormone by inducing the expression of Suppressor of Cytokine Signaling (SOCS) proteins, which in turn negatively regulate the JAK/STAT pathway. elsevier.es Similarly, crosstalk has been observed between growth hormone and insulin signaling pathways, with convergence at the level of molecules like SOCS3 and protein kinases in the insulin signaling cascade. plos.org

Future research should focus on further unraveling these complex signaling networks and regulatory feedback loops. A deeper understanding of how the 20 kDa somatotropin variant, and by extension the (32-46) fragment, differentially engages these signaling pathways will be crucial for a comprehensive understanding of its physiological functions and for the development of targeted therapies.

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